Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to a class of chemical substances known for their potential applications in medicinal chemistry. This compound is particularly noted for its structural features that may contribute to biological activity, especially in the context of antihypertensive agents and other therapeutic areas.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides it as part of a collection of unique chemicals for research purposes. It is classified under the CAS Number 6438458-57-2 and has a molecular formula of C38H32N4O6 with a molecular weight of approximately 640.70 g/mol .
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is categorized as an organic compound and falls within the broader classification of pyridine derivatives. Its structural complexity includes multiple functional groups that may influence its chemical behavior and interactions.
The synthesis of dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step synthetic routes that may include the following:
The synthesis may require specific reagents such as nitro compounds for nitration reactions and catalysts to facilitate the formation of carbon-carbon bonds. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can be represented using various structural notations:
CC(C)C(=O)C1=C(C)NC(=C(C1c2cccc(c2)[N+](=O)[O-])C(=O)OC)CThis notation indicates the presence of multiple aromatic rings and functional groups that are characteristic of this compound's structure .
The compound exhibits a complex three-dimensional arrangement due to its multiple ring systems and substituents. Crystallographic studies may provide further insights into bond lengths and angles, which are essential for understanding reactivity.
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions typical for compounds with multiple functional groups:
Reaction mechanisms often involve electrophilic attack on electron-rich aromatic systems or nucleophilic attack on electrophilic centers within the molecule. Understanding these mechanisms is crucial for predicting reactivity and potential synthetic pathways.
The mechanism of action for dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate in biological systems may involve modulation of calcium channels or other receptor interactions relevant to its potential therapeutic applications.
Research indicates that compounds with similar structures often exhibit antihypertensive properties by acting on calcium channels or influencing vascular smooth muscle contraction. Detailed pharmacological studies would be necessary to elucidate specific interactions.
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is expected to have the following physical properties:
Key chemical properties include:
Relevant data on these properties can be obtained from experimental studies or supplier specifications .
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has potential applications in scientific research:
This compound represents a significant area of interest due to its complex structure and potential biological activities. Further research could elucidate its full range of applications in both medicinal and synthetic chemistry contexts.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6